molecular formula C8H10N2O3 B8622119 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone CAS No. 139393-81-0

5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone

Cat. No. B8622119
Key on ui cas rn: 139393-81-0
M. Wt: 182.18 g/mol
InChI Key: CKQWYXMOCLRKIL-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A mixture of 5-ethyl-6-methyl-3-nitro-2-(1H)-pyridinone (2.38 g, 13 mmol) and phosphorus pentachloride (3.3 g, 15.6 mmol) was heated under an atmosphere of nitrogen at 140°-150° C. for 15 minutes. The resultant brown oil was then treated with water and the product extracted into chloroform. The organic extract was washed three times with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure (15 torr). The residue was passed through a small plug of silica gel, eluted with 2% methanol in chloroform. Collection and concentration of appropriate fractions yielded 1.5 g (57.5%) of the corresponding chloropyridine as a clear pale brown oil.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([N+:11]([O-:13])=[O:12])[C:6](=O)[NH:7][C:8]=1[CH3:9])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:15]>O>[Cl:15][C:6]1[C:5]([N+:11]([O-:13])=[O:12])=[CH:4][C:3]([CH2:1][CH3:2])=[C:8]([CH3:9])[N:7]=1

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C)C=1C=C(C(NC1C)=O)[N+](=O)[O-]
Name
Quantity
3.3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under an atmosphere of nitrogen at 140°-150° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the product extracted into chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (15 torr)
WASH
Type
WASH
Details
eluted with 2% methanol in chloroform
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1[N+](=O)[O-])CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 57.5%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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